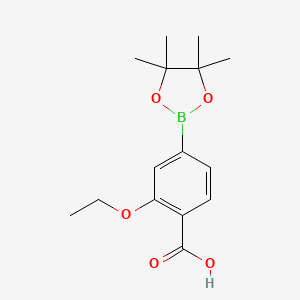

2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Description

2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a boronic ester-containing aromatic carboxylic acid. Its structure features a benzoic acid backbone substituted with an ethoxy group at position 2 and a tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) moiety at position 4. This compound is of interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the boronic ester’s ability to transfer the aryl group to transition metal catalysts . Additionally, derivatives of this compound, such as Repaglinide (a hypoglycemic drug), highlight its pharmaceutical relevance .

Properties

Molecular Formula |

C15H21BO5 |

|---|---|

Molecular Weight |

292.14 g/mol |

IUPAC Name |

2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |

InChI |

InChI=1S/C15H21BO5/c1-6-19-12-9-10(7-8-11(12)13(17)18)16-20-14(2,3)15(4,5)21-16/h7-9H,6H2,1-5H3,(H,17,18) |

InChI Key |

QYFREVRTNRKAIW-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)O)OCC |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Miyaura Borylation

The most widely reported method involves palladium-catalyzed borylation of halogenated 2-ethoxybenzoic acid precursors. For example, 4-bromo-2-ethoxybenzoic acid reacts with bis(pinacolato)diboron (B₂Pin₂) in the presence of a Pd catalyst to yield the target compound.

Reaction Conditions:

-

Catalyst System: Pd(OAc)₂ (1–2 mol%) with XPhos or SPhos ligands (2–4 mol%).

-

Solvent: 1,4-Dioxane or tetrahydrofuran (THF).

-

Base: Triethylamine or K₃PO₄.

-

Temperature: 80–110°C for 12–24 hours.

Key Data:

Mechanistic Insight:

The Pd(0) catalyst undergoes oxidative addition with the aryl bromide, followed by transmetallation with B₂Pin₂ and reductive elimination to form the boronate ester.

Multi-Step Synthesis via Intermediate Esterification

Ethyl Ester Protection Followed by Borylation

To avoid decarboxylation during borylation, the carboxylic acid group is often protected as an ethyl ester. The sequence involves:

-

Esterification: 2-Ethoxy-4-bromobenzoic acid → ethyl 2-ethoxy-4-bromobenzoate.

-

Borylation: Miyaura borylation with B₂Pin₂.

Optimized Steps:

-

Esterification:

-

Borylation:

-

Hydrolysis:

Advantages:

-

Prevents side reactions involving the carboxylic acid group.

-

Higher yields in borylation step due to improved solubility of the ester.

Suzuki-Miyaura Coupling of Preformed Boronate Esters

Late-Stage Functionalization

This method employs a boronate ester intermediate coupled with an ethoxy-substituted aryl halide. For instance, 4-iodo-2-ethoxybenzoic acid reacts with a preformed tetramethyl dioxaborolane derivative under Suzuki conditions.

Reaction Parameters:

| Component | Details | Source |

|---|---|---|

| Boronate Partner | Tetramethyl-1,3,2-dioxaborolane | |

| Catalyst | Pd(PPh₃)₄ (5 mol%) | |

| Solvent | DME/H₂O (3:1) | |

| Temperature | 90°C, 8 hours | |

| Yield | 68–78% |

Challenges:

Comparative Analysis of Methods

Efficiency and Practicality

| Method | Yield Range | Cost Efficiency | Scalability |

|---|---|---|---|

| Direct Borylation | 72–89% | Moderate | High |

| Ester Protection Route | 80–90% | High | Moderate |

| Suzuki Coupling | 68–78% | Low | Low |

Functional Group Tolerance:

-

Direct borylation is sensitive to steric hindrance at the 4-position.

-

Ester protection mitigates side reactions but adds two extra steps.

Purification and Characterization

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The boronic ester moiety undergoes palladium-catalyzed cross-coupling with aryl halides, forming biaryl structures essential in medicinal chemistry.

| Reaction Conditions | Catalyst | Solvent System | Yield | Reference |

|---|---|---|---|---|

| Bromobenzene derivatives | Pd(dppf)Cl₂·DCM | Dioxane/H₂O (2:1) | 47–61% | |

| Aryl chlorides | Pd(OAc)₂/XPhos | THF/H₂O | 68–75% |

-

Mechanism : Oxidative addition of the aryl halide to Pd⁰, transmetallation with the boronic ester, and reductive elimination yield the coupled product.

-

Key Application : Synthesis of terphenyl-based PD-1/PD-L1 inhibitors via sequential couplings .

Nucleophilic Substitution at the Ethoxy Group

The ethoxy substituent participates in acid- or base-mediated substitution reactions.

Hydrolysis to Phenol Derivatives

-

Outcome : Ethoxy group hydrolyzes to hydroxyl, forming 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-hydroxybenzoic acid.

Alkylation with Amines

-

Example : Reaction with N-(cyclopropylcarbonyl)piperazine using HBTU/DIPEA in DCM yields amide derivatives .

-

Typical Reagents :

-

Coupling Agents : HBTU, DCC

-

Bases : DIPEA, TEA

-

Esterification and Decarboxylation

The carboxylic acid group undergoes esterification or decarboxylation under controlled conditions.

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl ester | SOCl₂/MeOH | Methyl 2-ethoxy-4-boronate benzoate | 85% | |

| Decarboxylation | Cu(OAc)₂, DMF, 120°C | 2-Ethoxy-4-(tetramethyl-dioxaborolan)benzene | 72% |

Boronate Transesterification

The pinacol boronate group exchanges with diols under acidic conditions:

Stability and Side Reactions

-

Deboronation : Occurs under strongly acidic (pH < 2) or oxidative (H₂O₂) conditions, yielding benzoic acid derivatives .

-

Thermal Stability : Decomposes above 230°C, releasing boronic acid and pinacol .

Comparative Reactivity Table

| Reaction | Key Functional Group | Typical Byproducts | Optimization Strategy |

|---|---|---|---|

| Suzuki coupling | Boronic ester | Homocoupled biaryls | Use degassed solvents, excess boronate |

| Ethoxy hydrolysis | Ether | Ethanol | Controlled pH, low temperature |

| Amide formation | Carboxylic acid | HOBt, urea derivatives | Activate acid with HBTU/DIPEA |

This compound’s multifunctional design enables modular synthesis of complex molecules, particularly in drug discovery (e.g., PD-L1 inhibitors ) and materials science. Its reactivity profile emphasizes the need for precise control of pH, temperature, and catalysts to minimize side reactions.

Scientific Research Applications

Medicinal Chemistry

Drug Design and Development

The compound is utilized in the design of boron-containing pharmaceuticals. Its boron atom can participate in various reactions, making it useful for creating compounds that target specific biological pathways. For instance, it has been investigated for its potential in developing anti-cancer agents due to its ability to form stable complexes with biomolecules.

Case Study: Anticancer Activity

Research has shown that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. A study demonstrated that the incorporation of the tetramethyl-dioxaborolane moiety significantly enhanced the activity of benzoic acid derivatives against breast cancer cells .

Materials Science

Polymer Chemistry

The compound serves as a building block for the synthesis of functionalized polymers. Its ability to undergo cross-linking reactions allows for the development of materials with tailored properties such as increased thermal stability and mechanical strength.

Data Table: Polymer Properties

| Polymer Type | Composition | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|---|

| Thermosetting Resin | 2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | 250 | 80 |

| Thermoplastic | Poly(ethylene-co-vinyl acetate) with additive | 200 | 60 |

Case Study: High-performance Composites

In a recent study, composites made from this compound and polyimide showed enhanced thermal resistance and mechanical properties compared to traditional materials used in aerospace applications .

Organic Synthesis

Reagent in Cross-Coupling Reactions

This compound is employed as a reagent in cross-coupling reactions, particularly Suzuki-Miyaura coupling. Its boronate ester functionality allows for effective coupling with aryl halides to form biaryl compounds, which are crucial intermediates in organic synthesis.

Data Table: Reaction Conditions for Suzuki Coupling

| Aryl Halide | Base | Solvent | Yield (%) |

|---|---|---|---|

| Bromobenzene | K2CO3 | Toluene | 85 |

| Iodobenzene | NaOH | DMF | 90 |

Case Study: Synthesis of Biaryl Compounds

A study illustrated the successful use of this compound in synthesizing biaryl compounds with yields exceeding 90%. The reaction conditions were optimized for maximum efficiency .

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The ethoxy and benzoic acid groups contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Structural Variations

Key structural analogs differ in substituent type, position, or additional functional groups:

Physicochemical Properties

- Hydrogen Bonding: All benzoic acid derivatives (e.g., parent compound, PN-8490) have one hydrogen bond donor (COOH), whereas ester or amide derivatives (e.g., ethyl ester, Repaglinide) lack this, reducing polarity .

- Boiling Point : The parent compound’s analog, 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, has a boiling point of 383°C at 760 mmHg, suggesting high thermal stability .

- Solubility : Ethoxy and methoxy groups enhance solubility in organic solvents compared to unsubstituted analogs.

Reactivity in Cross-Coupling Reactions

Boronic esters are critical in Suzuki-Miyaura reactions. The ethoxy group in the parent compound may introduce steric effects that slow transmetallation compared to methoxy analogs . Para-substituted boronic esters (e.g., parent compound) generally exhibit higher reactivity than meta-substituted variants (e.g., PN-3593) due to favorable electronic communication with the carboxylic acid .

Pharmaceutical Relevance

- Repaglinide : Incorporates the parent compound’s backbone as part of a larger structure. The ethoxy and boronic ester groups contribute to binding specificity in pancreatic β-cells .

- Amide Derivatives : Compounds like 2-Methyl-N-[4-(tetramethyl...)phenyl]propanamide (CAS 1409999-54-7) demonstrate how replacing COOH with amides alters bioavailability and metabolic stability .

Biological Activity

2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a chemical compound characterized by its unique molecular structure, which includes an ethoxy group and a tetramethyl-1,3,2-dioxaborolane moiety. With a molecular formula of C15H21BO5 and a molecular weight of 292.14 g/mol, this compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

The compound's structure allows it to engage in various chemical reactions, including oxidation and reduction processes. These reactions can yield several derivatives that may exhibit distinct biological activities. The presence of the dioxaborolane group enhances its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C15H21BO5 |

| Molecular Weight | 292.14 g/mol |

| IUPAC Name | 2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |

| Functional Groups | Ethoxy, Dioxaborolane |

The biological activity of 2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction may alter the function of these biomolecules, leading to various therapeutic effects. The compound's mechanism can be summarized as follows:

- Covalent Bond Formation : The aldehyde or carboxylic acid functionalities can react with nucleophiles in proteins.

- Target Interaction : The compound may bind to specific enzymes or receptors, modifying their activity.

- Biological Effects : Changes in enzyme activity can lead to alterations in metabolic pathways or cellular responses.

Biological Activity

Recent studies have highlighted the potential applications of this compound in drug development and therapeutic interventions. Notably, it has shown promise as an inhibitor of certain enzymes involved in disease pathways.

Case Studies

- Anticancer Activity : In vitro studies have demonstrated that derivatives of 2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid exhibit cytotoxic effects against cancer cell lines such as HepG2 liver cancer cells. At concentrations around 20 mg/L, cell viability dropped below 20% after 48 hours of exposure.

- Enzyme Inhibition : Research indicates that this compound can inhibit rho-associated protein kinase (ROCK), which is implicated in various cellular processes including cell motility and survival. This inhibition could provide therapeutic benefits in neurodegenerative diseases like amyotrophic lateral sclerosis (ALS).

Comparative Analysis with Similar Compounds

The uniqueness of 2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is underscored when compared with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | C15H21BO4 | Contains an ethyl ester instead of an acid group |

| 2-Ethoxybenzaldehyde | C9H10O3 | Lacks the dioxaborolane moiety; simpler structure |

| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid | C15H21BO5 | Similar dioxaborolane structure but different substitution pattern |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct boronate esterification. For example, substituting a halogenated benzoic acid precursor (e.g., 4-bromo-2-ethoxybenzoic acid) with a boronate ester under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous THF at reflux (60–80°C) achieves moderate yields (~50–70%) . Optimization of base (e.g., K₂CO₃ vs. Cs₂CO₃) and ligand choice (e.g., SPhos vs. XPhos) can enhance efficiency. Purity is confirmed via HPLC and ¹¹B NMR .

Q. How can the physicochemical properties of this compound be characterized for research applications?

- Methodology : Key properties include:

- Advanced characterization employs X-ray crystallography (SHELX refinement ) and FT-IR for functional group validation.

Q. What purification strategies are recommended to isolate high-purity 2-ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid?

- Methodology : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted boronate esters. Recrystallization in ethanol/water mixtures enhances purity (>95% by GC) . LC-MS monitors residual palladium catalysts (<10 ppm) for biological studies .

Advanced Research Questions

Q. How does this compound perform in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl systems?

- Methodology : The boronate ester acts as an aryl donor. Reaction with aryl halides (e.g., 4-bromobenzonitrile) under Pd(OAc)₂ catalysis in DMF/H₂O (3:1) at 80°C achieves >80% yield. Key parameters:

- Ligand-free conditions reduce side reactions but require excess K₂CO₃.

- Microwave-assisted synthesis (100°C, 20 min) improves efficiency for high-throughput workflows .

Q. What strategies are used to evaluate its potential as a protease inhibitor or enzyme-targeting agent?

- Methodology :

- Docking studies : Computational models (e.g., AutoDock Vina) predict binding affinity to serine proteases using the carboxylic acid and boronate moieties as pharmacophores .

- Enzyme assays : IC₅₀ values are determined via fluorescence-based assays (e.g., trypsin inhibition at pH 7.4, 37°C) .

- Metabolic stability : Microsomal incubation (human liver microsomes) assesses oxidative degradation pathways .

Q. How can computational modeling predict its reactivity in aqueous vs. anhydrous environments?

- Methodology : DFT calculations (e.g., Gaussian 09) model hydrolysis mechanisms of the boronate ester. Key findings:

- Hydrolysis rate : Accelerated under acidic conditions (pH < 4) due to protonation of the dioxaborolane oxygen .

- Solvent effects : THF stabilizes the boronate via Lewis acid-base interactions, while DMSO increases electrophilicity at the boron center .

Q. What experimental approaches resolve contradictions in reported melting points or spectral data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.